molecular formula C11H11NO3 B1381390 ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate CAS No. 52402-36-5

ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate

Cat. No.: B1381390
CAS No.: 52402-36-5
M. Wt: 205.21 g/mol
InChI Key: IACDWQJNTQIURN-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate is a high-purity chemical compound offered for research and development purposes. This specialty chemical belongs to the class of cyclopentapyridine derivatives, which are fused heterocyclic structures of significant interest in medicinal chemistry and organic synthesis. The cyclopenta[c]pyridine scaffold serves as a valuable precursor for synthesizing more complex nitrogen-containing heterocycles. Related molecular frameworks are frequently investigated as key intermediates in the development of biologically active molecules . For instance, structurally similar dihydropyrrolopyridinone compounds have been described in patent literature as allosteric modulators of the M4 muscarinic acetylcholine receptor, indicating potential relevance for central nervous system research . Furthermore, analogous fused heterocyclic systems have demonstrated notable neurotropic activities in preclinical studies, including anticonvulsant and anxiolytic effects . The functional groups present on this molecule, including the ester and ketone, make it a versatile building block for further chemical exploration and scaffold diversification. Researchers utilize such compounds in library synthesis for drug discovery, as well as in methodological studies to develop new synthetic transformations. This product is intended for research applications by qualified laboratory professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

ethyl 7-oxo-5,6-dihydrocyclopenta[c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)8-5-7-3-4-12-6-9(7)10(8)13/h3-4,6,8H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACDWQJNTQIURN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(C1=O)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Component Bicyclization Strategy

A four-component bicyclization reaction offers a direct route to cyclopenta[c]pyridine derivatives. This method involves:

  • Reactants : Ethyl glyoxylate, aryl amines, β-ketoesters, and cyclic 1,3-diones (e.g., dimedone).
  • Conditions : Brønsted acid catalysis (e.g., p-toluenesulfonic acid) in refluxing ethanol.
  • Mechanism : Sequential Knoevenagel condensation, Michael addition, and cyclization (Figure 1).

Key Data :

Yield Range Reaction Time Key Product Features
61–82% 40–60 min High atom economy, water as sole byproduct

This method efficiently constructs the tricyclic core while introducing the ethyl ester moiety in situ.

Manganese-Catalyzed Oxidation of Dihydro Precursors

Manganese(II) triflate-catalyzed oxidation enables the conversion of ethyl 5H,6H-cyclopenta[c]pyridine-6-carboxylate to the 7-oxo derivative:

  • Catalyst : Mn(OTf)₂ (0.5 mol%).
  • Oxidant : tert-Butyl hydroperoxide (TBHP, 5 equiv).
  • Solvent : Water or tert-butanol at 25–50°C for 24–72 hours.

Optimized Protocol :

  • Dissolve dihydro precursor (0.5 mmol) in H₂O (2.5 mL).
  • Add Mn(OTf)₂ and TBHP, stir at 25°C for 24 h.
  • Extract with ethyl acetate, purify via flash chromatography (hexane/EtOAc).

Performance :

  • Yield : 68–88% for analogous substrates.
  • Selectivity : No over-oxidation observed due to mild conditions.

Ozonolysis of Cyclic Dienes

Ozonolysis of ethyl 5-benzylidene-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylate selectively cleaves the exocyclic double bond:

  • Conditions : Ozone (1.5 A) in methanol/dichloromethane (1:1), followed by reductive workup with thiourea.
  • Yield : 76% for a related cyclopenta[b]pyridinone.

Advantages :

  • Preserves the ester functionality.
  • Scalable to gram quantities.

Condensation-Hydrazide Formation

A two-step approach involves:

  • Condensation : React 5H-cyclopenta[c]pyridin-7(6H)-one with ethyl hydrazinecarboxylate.
  • Cyclization : Acid-catalyzed intramolecular esterification.

Example :

  • Starting Material : 5H-Cyclopenta[c]pyridin-7(6H)-one (40 mg, 0.30 mmol).
  • Reagent : Ethyl hydrazinecarboxylate (1.2 equiv), HCl (cat.) in methanol.
  • Yield : 70–85% for analogous hydrazide derivatives.

Comparative Analysis of Methods

Method Yield Range Scalability Functional Group Tolerance
Multi-Component 61–82% High Moderate
Mn-Catalyzed Oxidation 68–88% Moderate High
Ozonolysis 70–76% Low Low
Condensation 70–85% Moderate High

Challenges and Optimization

  • Steric Effects : Bulky substituents on the pyridine ring reduce yields in multi-component reactions.
  • Catalyst Loading : Mn(OTf)₂ concentrations below 0.5 mol% lead to incomplete oxidation.
  • Workup : Ozonolysis requires careful quenching to avoid ester hydrolysis.

For large-scale synthesis, the manganese-catalyzed oxidation method is preferred due to its operational simplicity and compatibility with aqueous conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups .

Mechanism of Action

The mechanism of action of ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate

  • Molecular Formula: C₁₀H₉NO₃
  • Molecular Weight : 191.18 g/mol
  • Key Difference: Substitution of the ethyl ester with a methyl group reduces molecular weight by ~14 g/mol. This minor alteration impacts lipophilicity, with the ethyl derivative expected to exhibit slightly higher hydrophobicity, influencing solubility and bioavailability .

Ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate

  • Key Difference : The annulation position shifts from [c] to [b], altering the spatial arrangement of the fused rings. Cyclopenta[b]pyridines are more commonly studied and often feature substituents like thiophene or aryl groups at position 2 or 4, which enhance electronic conjugation and intermolecular interactions .
Compound Molecular Formula Molecular Weight Annulation Position Substituent Physical State
Ethyl 7-oxo-...cyclopenta[c]pyridine-6-carboxylate C₁₁H₁₁NO₃ 205.21 [c] Ethyl ester at C6 Not reported
Methyl 7-oxo-...cyclopenta[c]pyridine-6-carboxylate C₁₀H₉NO₃ 191.18 [c] Methyl ester at C6 Solid (colorless)
4-Phenyl-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine C₁₇H₁₃NS 271.36 [b] Phenyl, thiophene Yellow crystals

Electronic and Crystallographic Properties

  • Ring Puckering : Cyclopenta[c]pyridine derivatives may exhibit puckered conformations due to strain in the fused ring system. Computational studies using Cremer-Pople parameters () could quantify puckering amplitudes, but experimental data for the ethyl derivative is lacking. In contrast, cyclopenta[b]pyridine derivatives (e.g., those in ) often adopt planar or slightly puckered conformations depending on substituents .
  • Hydrogen Bonding : The ketone and ester groups in ethyl 7-oxo-cyclopenta[c]pyridine-6-carboxylate can participate in hydrogen bonding, similar to the thiazolopyrimidine derivative in , where C–H···O interactions stabilize crystal packing .

Biological Activity

Ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, synthesis methods, and potential therapeutic applications based on available literature.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler heterocyclic compounds. Various methods have been reported in the literature, including:

  • Cyclization Reactions : Utilizing appropriate precursors to form the cyclopenta structure.
  • Functional Group Modifications : Introducing the carboxylate and oxo groups through oxidation and esterification processes.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays against various bacterial strains indicate that the compound possesses potent inhibitory effects.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

These findings suggest its potential as a lead compound for developing new antimicrobial agents.

Anticancer Potential

This compound has also been evaluated for anticancer activity. Studies involving various cancer cell lines (e.g., HeLa and MCF-7) have shown promising results:

Cell Line IC50 (µM)
HeLa18.6
MCF-720.7

These IC50 values indicate that the compound may inhibit cell proliferation effectively and could be further explored for cancer treatment applications.

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary molecular docking studies suggest that it may interact with key enzymes involved in metabolic pathways or cellular signaling.

Case Studies

  • Study on Antimicrobial Activity : A recent study published in Letters in Drug Design & Discovery evaluated the antimicrobial properties of various derivatives of cyclopentapyridine compounds, including ethyl 7-oxo derivatives. Results indicated that these compounds exhibited stronger antimicrobial activity than standard antibiotics .
  • Anticancer Research : In another study focused on anticancer activity, researchers synthesized a series of cyclopentapyridine derivatives and tested their effects on cancer cell lines. The results showed significant cytotoxicity at low concentrations, suggesting potential for further development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate, and how can reaction conditions be optimized for improved yields?

  • Methodological Answer : A typical approach involves cyclocondensation reactions using precursors like substituted pyrimidines or thiazolo-pyrimidine derivatives. For example, refluxing with chloroacetic acid, aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde), and sodium acetate in a glacial acetic acid/acetic anhydride mixture under controlled heating (8–10 hours) has yielded structurally related compounds with ~78% efficiency . Optimization strategies include adjusting molar ratios, solvent polarity (e.g., ethyl acetate/ethanol for recrystallization), and reaction time to minimize byproducts.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer :

  • X-ray diffraction (XRD) : Single-crystal XRD is essential for resolving the 3D conformation, including ring puckering (e.g., boat or chair conformations) and dihedral angles between fused rings. Refinement using SHELXL ensures accurate atomic displacement parameters .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent environments, such as ethyl ester protons (δ1.21.4\delta \sim1.2–1.4 ppm) and carbonyl carbons (δ170\delta \sim170 ppm).
  • IR spectroscopy : Confirms functional groups like the keto group (νC=O17001750cm1\nu_{\text{C=O}} \sim1700–1750 \, \text{cm}^{-1}) and ester linkages.

Q. What are the key structural features of this compound as determined by crystallography?

  • Methodological Answer : XRD analysis reveals a puckered cyclopenta[c]pyridine ring system, with deviations from planarity quantified using Cremer-Pople parameters (e.g., puckering amplitude qq and phase angle ϕ\phi) . The ethyl carboxylate group typically adopts a staggered conformation, and hydrogen bonding (e.g., C–H···O interactions) stabilizes crystal packing along specific axes .

Advanced Research Questions

Q. How can researchers resolve contradictions between observed hydrogen-bonding patterns in crystallographic data and computational simulations?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., temperature-dependent conformational flexibility) or approximations in density functional theory (DFT) models. To address this:

  • Perform variable-temperature XRD to assess thermal motion and hydrogen-bond stability .
  • Use graph set analysis (e.g., Etter’s notation) to classify hydrogen-bond motifs (e.g., D(2)D(2) or R22(8)R_2^2(8) patterns) and compare with DFT-optimized geometries .
  • Apply Hirshfeld surface analysis to quantify intermolecular interactions and identify outliers .

Q. What computational strategies are recommended for modeling the puckered conformation of the cyclopenta[c]pyridine ring system?

  • Methodological Answer :

  • Cremer-Pople puckering coordinates : Define ring puckering using amplitude (qmq_m) and phase (ϕm\phi_m) parameters derived from atomic coordinates, enabling quantitative comparison of conformers .
  • Molecular dynamics (MD) simulations : Simulate ring-flipping kinetics in solution using force fields (e.g., GAFF2) with explicit solvent models.
  • DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level and calculate puckering energetics to identify minima .

Q. How should crystallographers refine structures when disorder is observed in the ethyl carboxylate moiety?

  • Methodological Answer :

  • Multi-conformer models : Assign partial occupancy to disordered atoms (e.g., ethyl group rotamers) using SHELXL’s PART instruction .
  • Restraints and constraints : Apply SIMU/DELU restraints to stabilize thermal motion and ISOR constraints for anisotropic displacement parameters.
  • Twinned data refinement : For twinned crystals, use HKLF5 format in SHELXL and refine twin laws (e.g., two-domain twinning) to improve RmergeR_{\text{merge}} .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :

  • Bioisosteric replacement : Synthesize analogs with modified substituents (e.g., replacing ethyl ester with tert-butyl or amide groups) and compare pharmacological activity .
  • Crystallographic SAR : Correlate dihedral angles (e.g., between fused rings) with biological activity using linear regression models.
  • Docking studies : Use AutoDock Vina to predict binding modes against target proteins, guided by XRD-derived conformations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate

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